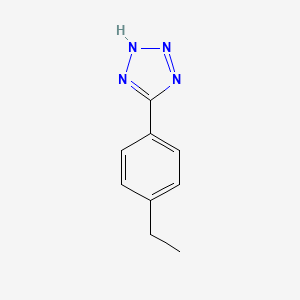

5-(4-ethylphenyl)-2H-tetrazole

Description

Significance of the Tetrazole Scaffold in Chemical Sciences and Drug Design

The tetrazole scaffold is a privileged structure in medicinal chemistry, primarily due to its role as a bioisostere for the carboxylic acid group. beilstein-journals.orgacs.org This means that the tetrazole ring can mimic the acidic properties and spatial arrangement of a carboxylic acid, often leading to improved pharmacological profiles. beilstein-journals.orgacs.org Tetrazole derivatives have been incorporated into a number of FDA-approved drugs for a wide range of conditions, including hypertension, allergies, and viral infections. nih.gov The unique physicochemical properties of tetrazoles, such as their metabolic stability and ability to participate in various chemical interactions, make them a valuable tool for optimizing lead compounds in drug discovery. beilstein-journals.orgnih.gov Beyond medicine, tetrazoles are also investigated for their high energy content, finding potential applications as gas generators and in explosives. acs.org

Overview of 5-Substituted Tetrazole Derivatives in Contemporary Research

The versatility of the tetrazole ring allows for a wide array of substituents at the 5-position, leading to a vast chemical space for exploration. beilstein-journals.org Researchers are actively developing new synthetic methods, including multicomponent reactions and the use of nano-catalysts, to efficiently produce libraries of 5-substituted tetrazole derivatives for high-throughput screening. acs.orgbohrium.com These derivatives are being investigated for a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govdergipark.org.trnih.gov For instance, certain 5-substituted tetrazoles have shown potent glucose and lipid-lowering activities in animal models of diabetes. nih.gov The ability to readily modify the 5-substituent allows for the fine-tuning of a compound's properties to enhance its efficacy and selectivity for a particular biological target. dergipark.org.trbohrium.com

Academic and Research Focus on 5-(4-ethylphenyl)-2H-tetrazole and its Structural Analogues

The academic and research interest in 5-(4-ethylphenyl)-2H-tetrazole and its structural analogues, such as 5-(4-methylphenyl)-2H-tetrazole, stems from their potential as building blocks in the synthesis of more complex molecules with desired biological activities. cas.orgnih.gov Research often involves the synthesis of these compounds and their subsequent evaluation in various biological assays. bohrium.com For example, derivatives of similar 5-aryltetrazoles have been explored for their cytotoxic effects against cancer cell lines. bohrium.com The ethylphenyl group in 5-(4-ethylphenyl)-2H-tetrazole provides a lipophilic component that can influence the compound's interaction with biological membranes and protein binding sites. The study of its structural analogues helps in understanding the structure-activity relationships, where minor modifications to the substituent can lead to significant changes in biological effects.

Compound Information

| Compound Name |

| 5-(4-ethylphenyl)-2H-tetrazole |

| 5-(4-methylphenyl)-2H-tetrazole |

| 2,4-Dichloro-6-(5-phenyl-2H-tetrazol-2-yl)-1,3,5-triazine |

| 5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole |

| 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile |

| [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid |

| 2-(4-chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl) propanamide |

| 5-(pyrazol-3-yl)-1H-tetrazoles |

| 5-(β-D-glucopyranosyl)-1H-tetrazole |

| 2H-Tetrazole, 2-ethyl-5-phenyl- |

| 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole |

| 5-(4-methoxyphenyl)-1H-tetrazole |

| 5-(phosphonomethyl)-1H-tetrazole |

| 5-(4-Methylphenyl)-1H-tetrazole |

| 5-Benzyhydryltetrazole |

| 2H-Tetrazole,5-(4'-methyl[1,1'-biphenyl]-2-yl)-2-(triphenylmethyl)- |

Chemical Data for 5-(4-ethylphenyl)-2H-tetrazole

| Property | Value | Source |

| IUPAC Name | 5-(4-ethylphenyl)-2H-tetrazole | PubChem nih.gov |

| Molecular Formula | C9H10N4 | PubChem nih.gov |

| Molecular Weight | 174.20 g/mol | PubChem nih.gov |

| CAS Number | 460363-76-2 | PubChem nih.gov |

| Canonical SMILES | CCC1=CC=C(C=C1)C2=NNN=N2 | PubChem nih.gov |

| InChI Key | GPUFQRODCMRUHK-UHFFFAOYSA-N | PubChem nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-(4-ethylphenyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-2-7-3-5-8(6-4-7)9-10-12-13-11-9/h3-6H,2H2,1H3,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUFQRODCMRUHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Techniques in Tetrazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 5-(4-ethylphenyl)-2H-tetrazole. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the precise mapping of the molecular structure.

Proton (¹H) NMR Applications

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 5-(4-ethylphenyl)-2H-tetrazole, the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the ethyl group and the phenyl ring.

In a typical ¹H NMR spectrum of 5-(4-ethylphenyl)-2H-tetrazole, the aromatic protons on the phenyl ring appear as a multiplet in the downfield region, generally between δ 7.42 and 7.92 ppm. tandfonline.com The ethyl group gives rise to two characteristic signals: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The quartet, resulting from the coupling with the adjacent methyl protons, is typically observed around δ 2.53 ppm. tandfonline.com The triplet for the methyl protons appears further upfield, around δ 1.38 ppm, due to coupling with the methylene protons. tandfonline.com The integration of these signals confirms the presence of four aromatic protons, two methylene protons, and three methyl protons, consistent with the structure of 5-(4-ethylphenyl)-2H-tetrazole.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (C₆H₄) | 7.86–7.92 | m | |

| Aromatic (C₆H₄) | 7.42-7.47 | m | |

| Methylene (CH₂) | 2.53 | q | |

| Methyl (CH₃) | 1.38 | t | 9.1 |

Table 1: Representative ¹H NMR data for 5-(4-ethylphenyl)-2H-tetrazole. tandfonline.com

Carbon-13 (¹³C) NMR Applications

Complementing the information from ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides data on the carbon skeleton of the molecule. Each unique carbon atom in 5-(4-ethylphenyl)-2H-tetrazole gives a distinct signal in the ¹³C NMR spectrum.

The spectrum typically shows signals for the carbon atom of the tetrazole ring, the six carbons of the phenyl ring (with four unique signals due to symmetry), and the two carbons of the ethyl group. tandfonline.com The tetrazole carbon (C5) resonates at approximately δ 154.3 ppm. tandfonline.com The aromatic carbons appear in the range of δ 128.0 to 139.7 ppm. tandfonline.com The carbons of the ethyl group are found in the upfield region, with the methylene carbon at around δ 42.6 ppm and the methyl carbon at approximately δ 18.9 ppm. tandfonline.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Tetrazole (C5) | 154.3 |

| Aromatic (C-ethyl) | 139.7 |

| Aromatic (ipso-C) | 134.1 |

| Aromatic (CH) | 129.2 |

| Aromatic (CH) | 128.0 |

| Methylene (CH₂) | 42.6 |

| Methyl (CH₃) | 18.9 |

Table 2: Representative ¹³C NMR data for 5-(4-ethylphenyl)-2H-tetrazole. tandfonline.com

Two-Dimensional NMR Techniques (e.g., HSQC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing correlations between different nuclei. In the context of 5-(4-ethylphenyl)-2H-tetrazole, an HSQC experiment would show correlations between directly bonded proton and carbon atoms. This is particularly useful for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra. For instance, the HSQC spectrum would link the proton signal at δ 2.53 ppm to the carbon signal at δ 42.6 ppm, confirming their assignment to the methylene group of the ethyl substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For 5-(4-ethylphenyl)-2H-tetrazole, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming its molecular formula as C₉H₁₀N₄. tandfonline.comnih.gov The calculated exact mass for the protonated molecule [M+H]⁺ is 175.0984, and experimental values are typically found to be in close agreement. tandfonline.com

Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural information. The molecule may undergo characteristic fragmentation, such as the loss of a nitrogen molecule (N₂) from the tetrazole ring, a common fragmentation pathway for such compounds. chem-soc.si

| Analysis Type | Result |

| Molecular Formula | C₉H₁₀N₄ |

| Molecular Weight | 174.20 g/mol |

| Exact Mass [M+H]⁺ (Calculated) | 175.0984 |

| Exact Mass [M+H]⁺ (Found) | 174.05 |

Table 3: Mass spectrometry data for 5-(4-ethylphenyl)-2H-tetrazole. tandfonline.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-(4-ethylphenyl)-2H-tetrazole exhibits characteristic absorption bands that confirm the presence of the tetrazole ring and the ethylphenyl group.

Key vibrational frequencies include C-H stretching from the aromatic and aliphatic parts of the molecule, C=N and N=N stretching vibrations characteristic of the tetrazole ring, and C=C stretching of the aromatic ring. The broad band observed in the region of 2200–3250 cm⁻¹ can be attributed to the N-H stretching of the tetrazole ring, which is often involved in hydrogen bonding. researchgate.net The C=N stretching of the tetrazole ring typically appears around 1570-1615 cm⁻¹. researchgate.netrsc.org

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| N-H (Tetrazole) | Stretching | 2200–3250 |

| C-H (Aromatic) | Stretching | ~3050 |

| C-H (Aliphatic) | Stretching | ~2970 |

| C=N (Tetrazole) | Stretching | 1570–1615 |

| C=C (Aromatic) | Stretching | 1400–1600 |

Table 4: Characteristic IR absorption bands for 5-(4-ethylphenyl)-2H-tetrazole. researchgate.netrsc.org

Other Spectroscopic Methods (e.g., UV-Vis, Raman)

Beyond nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, other spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and Raman spectroscopy provide valuable insights into the structural and electronic properties of tetrazole compounds like 5-(4-ethylphenyl)-2H-tetrazole.

UV-Visible Spectroscopy

UV-Visible spectroscopy is employed to investigate the electronic transitions within a molecule. For aromatic and heterocyclic compounds like 5-(4-ethylphenyl)-2H-tetrazole, this technique reveals information about the extent of conjugation between the phenyl and tetrazole rings. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

In derivatives of 5-phenyl-2H-tetrazole, the primary electronic transitions observed are typically π→π* transitions associated with the conjugated system. For analogous compounds, characteristic absorption bands appear in the ultraviolet region. smolecule.com The extended conjugation involving the phenyl ring and the tetrazole moiety is expected to result in a primary absorption maximum in the range of 280–300 nm. smolecule.com Additional absorption bands may also be observed at shorter wavelengths, generally between 220–250 nm, corresponding to other electronic transitions within the aromatic and tetrazole chromophores. smolecule.com

Expected UV-Vis Absorption Data for 5-(4-ethylphenyl)-2H-tetrazole

| Transition Type | Expected Wavelength (λmax) Range | Associated Moiety |

|---|---|---|

| π→π* | 280 - 300 nm | Extended conjugation (Phenyl-Tetrazole System) |

Note: The exact absorption maxima can be influenced by the solvent used for the analysis.

Raman Spectroscopy

Raman spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule, making it complementary to IR spectroscopy. olemiss.edu It relies on the inelastic scattering of monochromatic light, usually from a laser source. rsc.org While no specific Raman spectrum for 5-(4-ethylphenyl)-2H-tetrazole is detailed in the reviewed literature, data from closely related compounds, such as 5-(4-methylphenyl)-1H-tetrazole, can be used to infer its characteristic features. nih.gov

The Raman spectrum would be expected to show distinct peaks corresponding to:

Vibrations of the tetrazole ring (e.g., N-N stretching, ring breathing modes).

Vibrations of the ethylphenyl group (e.g., C-C stretching of the aromatic ring, C-H bending, and vibrations of the ethyl substituent).

Instrumentation used for analyzing similar tetrazole derivatives includes FT-Raman spectrometers, with data collected over a specific wavenumber range to capture the key molecular vibrations. rsc.orgnih.gov

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a compound. This analysis serves as a crucial check for the purity of a synthesized compound and helps to confirm its empirical and molecular formula. researchgate.net

For 5-(4-ethylphenyl)-2H-tetrazole, the molecular formula is C₉H₁₀N₄. nih.gov Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of the compound is 174.20 g/mol . nih.gov

Experimental "Found" values are determined using an elemental analyzer. For a compound to be considered pure, the experimentally determined percentages should closely match the calculated theoretical values, typically within a margin of ±0.4%. Studies on various substituted tetrazoles consistently report elemental analysis data to validate the successful synthesis and high purity of the target compounds. nih.govchem-soc.si

Theoretical Elemental Composition of 5-(4-ethylphenyl)-2H-tetrazole

| Element | Symbol | Atomic Weight ( g/mol ) | % Composition (Calculated) |

|---|---|---|---|

| Carbon | C | 12.011 | 62.05% |

| Hydrogen | H | 1.008 | 5.79% |

Computational and Theoretical Investigations of 5 4 Ethylphenyl 2h Tetrazole and Analogues

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure of tetrazole derivatives. researchgate.netnih.gov These studies often focus on frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and the gap between them (ΔE) are crucial descriptors of a molecule's reactivity, kinetic stability, and polarizability. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net

For 5-substituted tetrazoles, quantum chemical calculations also help determine the stability of different tautomeric forms. In the gas phase, the 2H-tautomer is typically more stable than the 1H tautomer. nih.gov The distribution of electron density, calculated through methods like Mulliken population analysis, helps identify the most likely sites for electrophilic or nucleophilic attack and the atoms that contribute most to the frontier orbitals. nih.govpsu.edu This information is critical for understanding how these molecules interact with biological targets. researchgate.net Studies on various phenyltetrazole derivatives have shown that the planar structure of the rings and the delocalized electron clouds are key features influencing their interaction potential. nih.govresearchgate.net

| Parameter | Significance in Tetrazole Studies | Typical Computational Method |

|---|---|---|

| E-HOMO (Energy of Highest Occupied Molecular Orbital) | Indicates the ability to donate an electron; related to reactivity. | DFT (e.g., B3LYP) |

| E-LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates the ability to accept an electron; related to electron affinity. | DFT (e.g., B3LYP) |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity. | DFT (e.g., B3LYP) |

| Tautomeric Stability | Determines the predominant isomeric form (1H vs. 2H) under different conditions. nih.gov | DFT, Ab initio methods acs.org |

| Electron Density Distribution | Identifies charged regions and potential sites for intermolecular interactions. psu.edu | Mulliken Population Analysis |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. uobaghdad.edu.iq This method is extensively used to screen for potential drug candidates and to understand their mechanism of action at a molecular level. Tetrazole derivatives, recognized as bioisosteres of carboxylic acids and cis-amide bonds, are frequently subjects of such studies. nih.govbeilstein-journals.orgacs.org

Docking studies reveal how tetrazole analogues fit into the active sites of biological targets. The tetrazole ring is adept at forming various non-covalent interactions, including hydrogen bonds via its nitrogen atoms and π-π stacking interactions. nih.govacs.org These interactions are fundamental to the binding affinity, which is often quantified as a binding energy score (e.g., in kcal/mol). A more negative binding energy typically indicates a stronger, more stable interaction.

A notable example involves an analogue, 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (referred to as C29), which was investigated as a potential anti-tuberculosis agent. nih.govbiorxiv.org Docking simulations showed that this compound had a higher binding affinity for the EthR protein of Mycobacterium tuberculosis than the control drug, ethionamide. nih.govresearchgate.net Similarly, other tetrazole derivatives have been docked against various targets, such as Protein Tyrosine Phosphatase 1B (PTP1B) and xanthine (B1682287) oxidase, to explore their potential as treatments for diabetes and gout, respectively. researchgate.netejbps.com

| Tetrazole Analogue | Biological Target | Docking Software | Key Findings |

|---|---|---|---|

| 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29) | EthR protein (M. tuberculosis) | Autodock Vina | Showed higher binding affinity than the control drug, ethionamide. nih.govbiorxiv.org |

| N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | Not Specified | Docking revealed key interactions with amino acids in the PTP1B binding site. researchgate.net |

| Pyridyl tetrazole derivatives | Xanthine Oxidase (PDB: 1FIQ) | ArgusLab | Designed compounds showed a good fit against the enzyme compared to a standard inhibitor. ejbps.com |

| 1,5-disubstituted tetrazoles | Cyclooxygenase-2 (COX-2) | Not Specified | Docking studies supported in vitro results, explaining the basis for COX-2 inhibition and selectivity. researchgate.net |

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. researchgate.net This process can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds. researchgate.net

For tetrazoles, pharmacophore-based virtual screening has been employed. nih.gov This approach uses a 3D model defining the essential steric and electronic features necessary for biological activity to search for matching compounds in databases containing billions of conformers. nih.gov The identification of the antitubercular candidate C29 was the result of a screening process that began with fifty small molecules, which were systematically filtered using molecular docking and other in silico tools. nih.govsemanticscholar.org

Exploration of Binding Modes and Affinities

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. MD simulations are crucial for assessing the stability of a docked complex and understanding the dynamics of its interactions. researchgate.net

The promising antitubercular candidate, C29, was subjected to a 10-nanosecond MD simulation after being docked with the EthR protein. nih.govbiorxiv.org The stability of the complex was evaluated by analyzing parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). biorxiv.orgbiorxiv.org The results indicated that the C29-EthR complex was stable throughout the simulation, reinforcing the findings from the docking study and suggesting that the compound forms a stable and lasting interaction with its target. nih.govresearchgate.net

In Silico Prediction and Analysis of Molecular Properties (e.g., Drug-likeness)

Before expensive synthesis and testing, in silico methods are used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (T) of a compound. A key part of this is assessing "drug-likeness," which evaluates whether a compound has properties consistent with known oral drugs. biorxiv.org

Commonly used filters include Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. biorxiv.org The antitubercular candidate C29 was found to adhere to Lipinski's rules and other filters like the Ghose filter, indicating it has favorable drug-like properties. biorxiv.org

The specific compound 5-(4-ethylphenyl)-2H-tetrazole has its properties computed and available in public databases like PubChem. These predictions provide a baseline understanding of its likely physicochemical behavior. nih.gov

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 174.20 g/mol | PubChem 2.2 |

| XLogP3 | 1.9 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 1 | Cactvs 3.4.8.18 |

| Polar Surface Area | 54.5 Ų | Cactvs 3.4.8.18 |

Density Functional Theory (DFT) Applications in Structure Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a powerful and widely used method for investigating the structural and electronic properties of molecules. pnrjournal.com In the study of tetrazole derivatives, DFT is frequently applied to perform geometry optimization, where the calculation seeks the lowest energy, most stable three-dimensional arrangement of the atoms in the molecule. asianpubs.orgmdpi.com Methods like B3LYP combined with basis sets such as 6-311++G(d,p) or 6-31G(d) are commonly used for this purpose. pnrjournal.comresearchgate.net The resulting optimized geometry provides accurate bond lengths and angles that often show good agreement with experimental data from X-ray crystallography. mdpi.comresearchgate.net

Once the structure is optimized, the same DFT methods can be used to calculate the molecule's harmonic vibrational frequencies. pnrjournal.comnih.gov The resulting theoretical vibrational spectrum can be compared with experimental FT-IR and Raman spectra. pnrjournal.comresearchgate.net This comparison is invaluable for assigning specific spectral bands to particular molecular vibrations, such as C-H stretches, ring torsions, or the wagging of substituent groups. nih.gov For instance, in studies of aryl-tetrazole derivatives, DFT has been used to attribute specific absorption peaks in the terahertz region to the torsional rotation of the tetrazole moiety. nih.gov This synergy between theoretical calculations and experimental spectroscopy provides a robust validation of the molecular structure. conicet.gov.ar

Preclinical and in Vitro Biological Research on 5 4 Ethylphenyl 2h Tetrazole Derivatives

The Role of the Tetrazole Moiety as a Carboxylic Acid Bioisostere in Biological Systems

The tetrazole ring is a significant structural motif in medicinal chemistry, largely due to its role as a bioisostere for the carboxylic acid group. hilarispublisher.comtandfonline.com Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which produce broadly similar biological effects. The tetrazole group's similarity in size, shape, and electronic properties to the carboxylic acid moiety allows it to mimic the latter's biological activity, often with improved physicochemical properties. drughunter.com

One of the primary advantages of replacing a carboxylic acid with a tetrazole ring is the enhancement of metabolic stability. tandfonline.com Carboxylic acids are susceptible to various metabolic transformations in the liver, which can lead to rapid clearance and reduced bioavailability. The tetrazole ring is generally more resistant to these metabolic pathways, potentially leading to a longer duration of action. uobaghdad.edu.iq Furthermore, the tetrazole moiety can increase lipophilicity compared to the corresponding carboxylic acid, which can improve a drug molecule's ability to cross cell membranes. hilarispublisher.comuobaghdad.edu.iq However, it's noteworthy that increased lipophilicity doesn't always translate to better membrane permeability, as tetrazoles can form strong hydrogen bonds with water, leading to high desolvation energies. drughunter.com

The acidity of the tetrazole ring (pKa ≈ 4.5–4.9) is comparable to that of carboxylic acids (pKa ≈ 4.2–4.5), allowing it to maintain similar ionic interactions with biological targets. drughunter.com This acidic nature is crucial for its ability to bind to receptors and enzymes that recognize carboxylic acids. The use of tetrazoles as carboxylic acid surrogates is a well-established strategy in drug design, present in over 20 FDA-approved drugs for a wide range of therapeutic areas, including cardiovascular and allergic diseases. drughunter.comnih.gov This widespread application underscores the success of this bioisosteric replacement in optimizing drug-like properties. nih.gov

Structure-Activity Relationship (SAR) Studies of 5-(4-ethylphenyl)-2H-tetrazole Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For analogues of 5-(4-ethylphenyl)-2H-tetrazole, SAR studies have revealed critical insights into the structural requirements for various pharmacological effects.

In the context of anticancer research, studies on 1,5-diaryl substituted tetrazoles, which are structurally related to 5-(4-ethylphenyl)-2H-tetrazole, have shown that the nature and position of substituents on the phenyl rings are crucial for their antiproliferative activity. For instance, research on combretastatin (B1194345) A-4 analogues identified that a 4-ethoxyphenyl group at either the N-1 or C-5 position of the tetrazole ring resulted in maximal activity against various cancer cell lines. nih.gov This suggests that the ethylphenyl group in 5-(4-ethylphenyl)-2H-tetrazole could play a significant role in its potential biological activities. The substitution pattern on the phenyl ring can significantly impact the compound's interaction with its biological target. nih.gov

In the development of anticonvulsant agents, SAR studies of triazole derivatives have indicated that substituents at the 1, 3, and 5 positions of the triazole nucleus can be varied, but the group attached to the nitrogen atom at the first position often exerts the most significant influence on the structure and properties. tandfonline.com While this finding is for a triazole, the principles can be relevant to tetrazole SAR, highlighting the importance of the substituent's position on the heterocyclic ring.

Furthermore, SAR studies on a series of N-substituted phenyldihydropyrazolones, while not tetrazoles, provide valuable insights into the impact of lipophilicity and substituent type on biological activity against Trypanosoma cruzi. frontiersin.org These studies found that more apolar compounds generally exhibited better activity, and the introduction of specific linkers and aromatic moieties could modulate potency. frontiersin.org Such findings suggest that modifications to the ethylphenyl group or the tetrazole ring in 5-(4-ethylphenyl)-2H-tetrazole could be a fruitful area for future SAR investigations to optimize its pharmacological profile.

Investigation of Specific Molecular Targets and Biochemical Pathways

Enzyme Inhibition Studies (e.g., Urease, Beta-Secretase, Acetylcholinesterase, Butyrylcholinesterase, PIP4Kɣ)

Derivatives of tetrazoles have been investigated for their inhibitory effects on a variety of enzymes implicated in different diseases.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.gov Studies on various heterocyclic compounds, including pyrimidine (B1678525) and 5-styrylbenzamide derivatives, have demonstrated their potential as cholinesterase inhibitors. nih.govresearchgate.net For instance, certain 5-styrylbenzamide derivatives showed inhibitory effects against both AChE and BChE. nih.gov Similarly, novel pyrimidine derivatives exhibited Ki values in the nanomolar range against both AChE and BChE. researchgate.net While direct studies on 5-(4-ethylphenyl)-2H-tetrazole are not detailed in the provided results, the known activity of related heterocyclic structures suggests that tetrazole derivatives could also be explored for cholinesterase inhibitory potential.

Beta-Secretase (BACE-1) Inhibition: Beta-secretase is another important target in Alzheimer's disease, as it is involved in the production of amyloid-beta peptides. Research on 5-styrylbenzamide derivatives has shown that some of these compounds can inhibit BACE-1 activity, with some derivatives showing potency comparable to the reference standard, quercetin. nih.gov This indicates that the core structures related to tetrazoles can be effective BACE-1 inhibitors.

Urease Inhibition: Although not directly mentioned in the search results for 5-(4-ethylphenyl)-2H-tetrazole, the broad biological activity of tetrazole derivatives makes them candidates for inhibition of other enzymes like urease, which is a target for the treatment of infections caused by Helicobacter pylori.

The table below summarizes the inhibitory activities of some related heterocyclic compounds against these enzymes.

| Compound Class | Enzyme Target | Activity (IC50/Ki) | Reference |

| 5-Styrylbenzamide Derivatives | Acetylcholinesterase (AChE) | IC50 values in µM range | nih.gov |

| Butyrylcholinesterase (BChE) | IC50 values in µM range | nih.gov | |

| Beta-Secretase (BACE-1) | IC50 values from 10.1 to 19.3 µM | nih.gov | |

| Pyrimidine Derivatives | Acetylcholinesterase (AChE) | Ki values from 33.15 to 52.98 nM | researchgate.net |

| Butyrylcholinesterase (BChE) | Ki values from 31.96 to 69.57 nM | researchgate.net |

Receptor Modulation Studies

The tetrazole moiety is a key feature in several clinically used drugs that modulate receptors, most notably angiotensin II receptor blockers (ARBs) like losartan (B1675146) and valsartan. tandfonline.com The acidic nature of the tetrazole ring allows it to interact with receptors that typically bind carboxylic acids. drughunter.com For instance, in the development of AT1 receptor antagonists, the tetrazole ring was found to be a highly effective bioisostere for the carboxylic acid group, leading to a significant increase in potency. drughunter.com The positioning of the tetrazole's acidic NH group was found to optimize the interaction with the receptor. drughunter.com

While specific receptor modulation studies for 5-(4-ethylphenyl)-2H-tetrazole are not explicitly detailed in the search results, the well-documented role of tetrazoles in modulating receptors suggests that this compound and its derivatives could be investigated for activity at various receptor targets. The structural features of 5-(4-ethylphenyl)-2H-tetrazole, particularly the ethylphenyl group, could influence its binding affinity and selectivity for different receptors.

Antimicrobial Research Focus

Antibacterial Activity (In Vitro Models)

Tetrazole derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. tandfonline.comnih.gov Several clinically used antibiotics, such as ceftezole (B193878) and cefamandole, contain a tetrazole moiety, highlighting the importance of this scaffold in antibacterial drug discovery. tandfonline.com

Numerous studies have reported the synthesis and in vitro antibacterial evaluation of novel tetrazole derivatives. For instance, a series of N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting lower minimum inhibitory concentrations (MICs) than standard antibiotics. Another study on novel imide-tetrazole hybrids identified compounds with promising antimicrobial activity, with MIC values in the range of 0.8–3.2 µg/mL against both standard and clinical bacterial strains, in some cases showing higher activity than ciprofloxacin. nih.gov

The antibacterial activity of tetrazole derivatives is often attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase. uobaghdad.edu.iq The structural modifications on the tetrazole ring and its substituents play a crucial role in determining the antibacterial potency and spectrum. uobaghdad.edu.iq

The following table summarizes the in vitro antibacterial activity of some tetrazole derivatives from the literature.

| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC) | Reference |

| N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide derivatives | Staphylococcus aureus, Escherichia coli | Lower than conventional treatments | |

| Imide-tetrazole hybrids | Gram-positive and Gram-negative strains | 0.8–3.2 µg/mL | nih.gov |

| 5-thio-substituted tetrazole derivatives | Bacillus subtilis, Pseudomonas aeruginosa | 100-125 µg/mL | nih.gov |

| 1-[(tetrazol-5-yl)methyl]indole derivatives | Escherichia coli, Bacillus subtilis, Streptococcus lactis, Pseudomonas sp. | Strong activity compared to ciprofloxacin | nih.gov |

| (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives | Various bacterial strains | Excellent interaction compared to standard drugs | mdpi.com |

Antifungal Activity (In Vitro Models)

Derivatives of 5-(4-ethylphenyl)-2H-tetrazole have been the subject of in vitro studies to determine their effectiveness against various fungal strains. Research has shown that these compounds exhibit a range of antifungal activities.

A study involving a series of 16 novel phenyl(2H-tetrazol-5-yl)methanamine derivatives found that while most did not show significant activity, one compound demonstrated moderate effectiveness against Candida albicans and Aspergillus niger. nih.gov The minimum inhibitory concentration (MIC) for this compound was 500 μg/ml against C. albicans and 750 μg/ml against A. niger. nih.gov Several other derivatives in this series also showed activity against C. albicans. nih.gov

In another study, new tetrazole derivatives incorporating a pyrrolidine (B122466) moiety were synthesized and tested against C. albicans. nih.govresearchgate.net The most potent of these, 2-{3-[2-(3-Methylphenyl)pyrrolidin-1-yl]propyl}-5-phenyl-2H-tetrazole, along with others, showed minimal toxicity against Vero cell lines and demonstrated in vivo activity in a disseminated candidiasis model. nih.govresearchgate.net

Furthermore, research on (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives revealed that compounds with polar groups on the phenyl ring exhibited excellent resistance against various fungal strains, in some cases surpassing the standard drug Fluconazole. mdpi.com

Table 1: In Vitro Antifungal Activity of 5-(4-ethylphenyl)-2H-tetrazole Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Phenyl(2H-tetrazol-5-yl)methanamine derivative | Candida albicans | 500 μg/ml | nih.gov |

| Phenyl(2H-tetrazol-5-yl)methanamine derivative | Aspergillus niger | 750 μg/ml | nih.gov |

| 2-{3-[2-(3-Methylphenyl)pyrrolidin-1-yl]propyl}-5-phenyl-2H-tetrazole | Candida albicans | Active in vivo | nih.govresearchgate.net |

| (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives | Various fungal strains | Excellent resistance | mdpi.com |

Mechanisms of Antimicrobial Action

The antimicrobial effects of 5-(4-ethylphenyl)-2H-tetrazole derivatives are believed to stem from their ability to interfere with essential cellular processes in microorganisms.

One proposed mechanism is the disruption of the bacterial cell membrane. The tetrazole ring structure is thought to play a key role in this process. Additionally, these compounds may interfere with microbial metabolic pathways, further inhibiting their growth and proliferation.

In the context of antifungal activity, some tetrazole derivatives are thought to function similarly to azole antifungals by targeting the enzyme cytochrome P450 14α-sterol demethylase (CYP51). nih.govmdpi.com This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. mdpi.com Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death. mdpi.com Molecular docking studies have supported this hypothesis, showing that some tetrazole derivatives can bind effectively to the active site of CYP51. nih.govmdpi.com

Flow cytometry analysis of a specific tetrazole derivative, 2-{3-[2-(3-Methylphenyl)pyrrolidin-1-yl]propyl}-5-phenyl-2H-tetrazole, indicated that it induces necrotic cell death in C. albicans through interactions with the fungal membrane. nih.gov This was further supported by observed mitochondrial damage. nih.gov

Anticancer/Antiproliferative Research Focus

Derivatives of 5-(4-ethylphenyl)-2H-tetrazole have demonstrated potential as anticancer agents in various in vitro studies.

Evaluation against Human Cancer Cell Lines

These compounds have been evaluated against a panel of human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), HeLa (cervical cancer), PC3 (prostate cancer), and A549 (lung cancer).

One study on 1,5-disubstituted tetrazoles, designed as rigid analogues of combretastatin A-4, showed potent antiproliferative activity. nih.gov Specifically, a compound with a 4'-ethoxyphenyl group at the C-5 position of the tetrazole ring, and its isomer, exhibited IC50 values in the nanomolar range against several cell lines, including being 2- to 1000-fold more active than combretastatin A-4 against some lines. nih.gov

Another series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols also showed significant growth inhibition against a range of human cancer cells. tandfonline.com A lead compound from this series displayed IC50 values ranging from 0.090 to 0.650 μM against SGC-7901, A549, and HeLa cell lines. tandfonline.com

Furthermore, a study on phenanthridine (B189435) derivatives, based on the structure of sanguinarine, identified a molecule with significant cytotoxic activity against MCF-7 cells, with an IC50 value of 0.28 μM. nih.gov

Table 2: In Vitro Anticancer Activity of 5-(4-ethylphenyl)-2H-tetrazole Derivatives

| Derivative Class | Cancer Cell Line(s) | Activity (IC50) | Reference |

|---|---|---|---|

| 1,5-Disubstituted tetrazoles | HL-60, Jurkat, and others | 1.3–8.1 nM and 0.3–7.4 nM | nih.gov |

| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols | SGC-7901, A549, HeLa | 0.090–0.650 μM | tandfonline.com |

| Phenanthridine derivatives | MCF-7 | 0.28 μM | nih.gov |

Proposed Mechanisms of Antiproliferative Action

The anticancer effects of these derivatives are attributed to several mechanisms, primarily the induction of apoptosis and cell cycle arrest.

Active 1,5-disubstituted tetrazole compounds were found to induce apoptosis through the mitochondrial pathway, leading to the activation of caspase-9 and caspase-3. nih.gov Similarly, a potent phenanthridine derivative was shown to induce apoptosis in MCF-7 cells by downregulating Bcl-2 and upregulating Bax. nih.gov

Cell cycle arrest is another key mechanism. The aforementioned phenanthridine derivative was found to arrest the cell cycle in the S phase. nih.gov In another study, a 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazol derivative arrested SGC-7901 cells in the G2/M phase, which was followed by apoptosis. tandfonline.com This G2/M arrest was associated with the disruption of the microtubule network. tandfonline.com

Antihypertensive Research

Derivatives of 5-(4-ethylphenyl)-2H-tetrazole have been investigated for their potential as antihypertensive agents. The tetrazole group is often used as a bioisostere for the carboxylic acid group found in many angiotensin II receptor blockers.

A study focused on ester derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, a valsartan-based structure, as potential angiotensin-II receptor antagonists. researchgate.netmdpi.com The synthesized compounds retained antihypertensive properties, with one derivative, AV2, being the most potent. researchgate.netmdpi.com

Another study investigated a newly synthesized pyrazole (B372694) derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21), and found that it reduced blood pressure in spontaneously hypertensive rats. researchgate.net The antihypertensive effect of LQFM-21 is suggested to be mediated through the NO/cGMP pathway, as it induced endothelium-dependent relaxation in isolated aortic rings. researchgate.net

Antituberculosis Research

Derivatives of 5-(4-ethylphenyl)-2H-tetrazole are also being explored for their potential against Mycobacterium tuberculosis, the causative agent of tuberculosis.

A key target in antituberculosis drug discovery is the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for mycolic acid synthesis in the mycobacterial cell wall. biorxiv.orgsemanticscholar.orgresearchgate.netnih.govnih.gov Another target is the transcriptional repressor EthR, which regulates the activation of the pro-drug ethionamide. biorxiv.orgsemanticscholar.orgresearchgate.net

In an in silico study, the compound 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole was identified as a promising candidate for an anti-TB drug. biorxiv.orgsemanticscholar.orgresearchgate.net This compound showed a higher binding affinity for the EthR protein compared to the control drug, ethionamide. biorxiv.orgsemanticscholar.orgresearchgate.net Molecular dynamics simulations also confirmed its stable binding to the target protein. biorxiv.orgsemanticscholar.orgresearchgate.net These findings suggest that this derivative could interfere with the mycolic acid biosynthetic pathway, a crucial process for the viability of Mycobacterium tuberculosis. biorxiv.org

Another study on coumarin (B35378) derivatives identified a tetrazole derivative, 4c, as having the most potent antitubercular effect with a minimum inhibitory concentration (MIC) of 15 μg mL−1 against M. tuberculosis H37Rv. nih.gov This compound also showed a potent inhibitory effect against the InhA enzyme with an IC50 value of 0.565 μM. nih.gov

Anti-inflammatory and Antioxidant Research

Derivatives of 5-(4-ethylphenyl)-2H-tetrazole are part of a broader class of tetrazole compounds that have been investigated for their therapeutic potential, including anti-inflammatory and antioxidant effects. The tetrazole ring is often considered a bioisostere for the carboxylic acid group, a feature that can enhance biological activity. nih.gov Research has shown that various tetrazole derivatives possess the ability to reduce inflammation and combat oxidative stress, making them subjects of interest for inflammatory conditions.

Anti-inflammatory Activity

The anti-inflammatory properties of tetrazole derivatives have been assessed through various in vitro and in vivo models. One common method is the carrageenan-induced rat paw edema test, a standard model for evaluating acute inflammation. In one study, a series of novel substituted tetrazole derivatives were administered to rats, with one compound demonstrating significant anti-inflammatory potential when compared to the standard drug phenylbutazone. nih.gov Another study evaluated a series of 1,5-diaryl-substituted tetrazole derivatives for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory pathway. nih.gov The compounds showed inhibitory activity against both COX-1 and COX-2, with the most potent compound displaying an IC₅₀ value of 2.0 μM for COX-2. nih.gov

Other research has employed techniques such as the inhibition of albumin denaturation to screen for anti-inflammatory activity. hilarispublisher.com While some derivatives, such as certain hydroxy-substituted analogs of [5-(4-Methylphenyl)-2H-tetrazol-2-yl]acetic acid, showed in vitro activity like superoxide (B77818) scavenging, they did not translate to in vivo anti-inflammatory efficacy in the models tested.

Table 1: Cyclooxygenase (COX) Inhibition by 1,5-Diaryl-Substituted Tetrazole Derivatives nih.gov

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |

| Derivative 67 | 0.42 | 2.0 |

| Other Analogs | 0.42 - 8.1 | 2.0 - 200 |

Antioxidant Activity

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Tetrazole derivatives have been explored for their antioxidant capabilities. researchgate.net Studies on ester derivatives of Valsartan, a drug containing a tetrazole moiety, demonstrated significant free radical scavenging potential in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov The synthesized derivatives showed promising antioxidant activity, with some being more potent than the parent drug. nih.gov

In other research, certain tetrazole derivatives have demonstrated the ability to scavenge superoxide radicals in vitro. The antioxidant properties of these compounds are a key area of investigation, as neutralizing harmful free radicals can protect cells from damage. pensoft.net

Table 2: Antioxidant Activity (DPPH Assay) of Valsartan Ester Derivatives nih.gov

| Compound | % Inhibition | IC₅₀ (µg/mL) |

| Valsartan | 65.52 ± 0.12 | 76.30 ± 0.11 |

| AV1 | 75.11 ± 0.13 | 66.56 ± 0.10 |

| AV2 | 86.43 ± 0.11 | 57.85 ± 0.12 |

| AV3 | 82.23 ± 0.14 | 60.80 ± 0.13 |

| AV4 | 72.33 ± 0.11 | 69.10 ± 0.14 |

| AV5 | 85.12 ± 0.12 | 58.73 ± 0.11 |

Exploration in Neurological Disorder Research (e.g., as potential enzyme inhibitors for Alzheimer's/Huntington's disease)

The unique structure of the tetrazole ring has made its derivatives candidates for investigation in the context of neurological disorders. researchgate.net A primary strategy for treating neurodegenerative diseases like Alzheimer's involves the inhibition of specific enzymes to manage symptoms and potentially slow disease progression. nih.gov

Enzyme Inhibition in Alzheimer's Disease

Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine. mdpi.com Cholinesterase inhibitors work by blocking the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govmdpi.com Various heterocyclic compounds, including those containing tetrazole rings, have been designed and synthesized as potential cholinesterase inhibitors. mdpi.comnih.gov

Research has explored hybrid molecules combining tetrazole with other pharmacophores. For instance, a pyrazole-tetrazole derivative was identified as a potent inhibitor of the α-amylase enzyme, which has also been studied in the context of metabolic-related neurological disorders. nih.gov While not a direct study on 5-(4-ethylphenyl)-2H-tetrazole, this highlights the potential of the tetrazole scaffold in enzyme inhibition. Benzimidazole-based thiazoles have also been extensively studied, with some analogues showing more potent inhibition of both AChE and BuChE than the standard drug Donepezil. mdpi.com The development of tetrazole-containing compounds for Alzheimer's disease is an active area of research. researchgate.net

Table 3: Enzyme Inhibitory Activity of Selected Heterocyclic Derivatives for Alzheimer's Research

| Compound Class | Target Enzyme | IC₅₀ Value | Reference |

| Pyrazole-tetrazole derivative | α-amylase | 3.45 x 10⁻⁵ mg/ml | nih.gov |

| Benzimidazole-thiazole analog (Compound 21) | Acetylcholinesterase (AChE) | 0.10 ± 0.05 µM | mdpi.com |

| Benzimidazole-thiazole analog (Compound 21) | Butyrylcholinesterase (BuChE) | 0.40 ± 0.050 µM | mdpi.com |

| Donepezil (Standard) | Acetylcholinesterase (AChE) | 2.16 ± 0.12 µM | mdpi.com |

| Donepezil (Standard) | Butyrylcholinesterase (BuChE) | 4.5 ± 0.11 µM | mdpi.com |

Huntington's Disease and Other Neurological Applications

The application of tetrazole derivatives extends to other neurological conditions. Patents have been filed for benzimidazole (B57391) compounds, including tetrazole-containing structures, for their potential use in treating Huntington's disease, a genetic neurodegenerative disorder characterized by the accumulation of mutant huntingtin (mHTT) protein. nih.govgoogle.comgoogleapis.com For example, the synthesis of intermediates like 4-(2-propyl-2H-tetrazol-5-yl)benzaldehyde has been described in patents aimed at developing treatments for Alzheimer's or Huntington's disease. google.com

Furthermore, tetrazole derivatives have been synthesized and evaluated for other central nervous system activities. Studies on 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives have shown antidepressant-like activity, believed to be mediated through interactions with the 5-HT1A receptor. researchgate.netmdpi.com This demonstrates the broad potential of the tetrazole scaffold to interact with various biological targets within the central nervous system.

Applications of 5 4 Ethylphenyl 2h Tetrazole in Broader Chemical and Material Sciences

Role in Coordination Chemistry as Ligands

Tetrazole derivatives are widely recognized for their role as ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. thieme-connect.comsharif.edu The nitrogen-rich tetrazole ring can coordinate to metal centers, facilitating the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net These complexes are of interest for their potential in catalysis, magnetism, and as functional materials. netascientific.comacs.org

While specific studies detailing the coordination complexes of 5-(4-ethylphenyl)-2H-tetrazole are not extensively documented, research on analogous compounds provides significant insights. For instance, the closely related derivative, [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid, is utilized as a ligand to enhance catalytic reactions by stabilizing metal ions. Similarly, 5-phenyl-2H-tetrazole derivatives have been identified as novel ligands for applications in coordination chemistry. tubitak.gov.tr The ability of 5-(4-methylphenyl)-2H-1,2,3,4-tetrazole to form coordination complexes is noted as enhancing its utility in materials science for developing novel catalysts and sensors. netascientific.com Given these precedents, 5-(4-ethylphenyl)-2H-tetrazole is a promising candidate for the synthesis of new coordination compounds with tailored properties.

Table 1: Examples of Tetrazole Derivatives in Coordination Chemistry

| Compound/Ligand | Metal Ion(s) | Application/Finding | Reference(s) |

|---|---|---|---|

| [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid | General Metal Ions | Enhances catalytic reactions by stabilizing metal ions. | |

| 5-Phenyl-2H-tetrazole derivatives | Not specified | Serve as novel ligands. | tubitak.gov.tr |

| Di(1H-tetrazol-5-yl)methane | Cu(II), Co(II), Ni(II), Zn(II) | Acts as a neutral nitrogen-rich ligand in energetic transition metal complexes. | acs.org |

Utility in Material Science Development (e.g., Polymers, Coatings)

In material science, tetrazole compounds are valued for their contribution to the development of advanced materials, including polymers and coatings with enhanced properties. chemimpex.com Their stability and reactivity make them suitable for creating materials with improved durability and resistance to environmental factors. netascientific.comchemimpex.com

Research on derivatives like [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid shows its utility in developing novel materials in polymer science. The broader class of tetrazoles is investigated for creating nitrogen-rich polymers and for applications in imaging chemicals. thieme-connect.comcolab.ws For instance, 5-(4-methoxyphenyl)-2H-tetrazole is used in developing advanced materials like polymers and coatings. chemimpex.com These applications often leverage the high nitrogen content and thermal stability of the tetrazole ring. The synthesis of polymers with tetrazolyl side groups has been a subject of study, indicating a pathway for incorporating compounds like 5-(4-ethylphenyl)-2H-tetrazole into polymer backbones to impart specific functionalities.

Applications in Agrochemical Formulations (e.g., Herbicides, Fungicides, Plant Growth Regulators)

The tetrazole scaffold is a well-established pharmacophore in the agricultural sector. sharif.eduresearchgate.net Numerous tetrazole derivatives have been developed and patented as active ingredients in herbicides, fungicides, and plant growth regulators. thieme-connect.comsharif.edu Their bioactivity is a key factor in enhancing agricultural productivity.

While direct agrochemical profiling of 5-(4-ethylphenyl)-2H-tetrazole is limited in available literature, its structural analogues have shown promise. For example, 5-(4-chloro-3-methylphenyl)-2H-tetrazole is noted as an effective herbicide. chemimpex.com Substituted tetrazolylbenzamides, which share structural motifs, have also demonstrated herbicidal activity. vulcanchem.com Furthermore, general patents and studies frequently cite 5-substituted phenyl-tetrazoles as a class of compounds with potential fungicidal and herbicidal properties. google.com The use of 5-(4-methylphenyl)-2H-1,2,3,4-tetrazole in formulating agrochemicals for pest control and crop protection has been specifically mentioned. netascientific.com

Table 2: Agrochemical Potential of Related Tetrazole Compounds

| Compound | Application Area | Finding/Use | Reference(s) |

|---|---|---|---|

| 5-(4-chloro-3-methylphenyl)-2H-tetrazole | Herbicide | Effective in controlling unwanted plant growth. | chemimpex.com |

| 5-(4-methylphenyl)-2H-1,2,3,4-tetrazole | Agrochemicals | Used in formulations for pest control and crop protection. | netascientific.com |

| Tetrazole Derivatives (General) | Herbicides, Fungicides | Used for crop protection. | thieme-connect.comsharif.edu |

Usage as Reagents in Analytical Chemistry and Biochemical Assays

Tetrazole compounds can serve as valuable tools in analytical chemistry and as probes in biochemical assays. Their chemical properties allow them to act as reagents for the detection and quantification of other substances. chemimpex.com

For example, 5-(4-methoxyphenyl)-2H-tetrazole, an analogue of the subject compound, is used as a reagent in analytical methods and participates in various biochemical assays to aid in understanding cellular processes. chemimpex.com The acetic acid derivative of 5-(4-methylphenyl)-2H-tetrazole can serve as a biochemical probe for studying enzyme activities and protein interactions. In a related context, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which features a tetrazolium salt, is a standard colorimetric assay for assessing cell metabolic activity. While distinct from 5-(4-ethylphenyl)-2H-tetrazole, it highlights the role of the broader tetrazole/tetrazolium family in biochemical analysis. bohrium.com An in silico study identified a derivative, 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole, as a potential inhibitor of proteins in Mycobacterium tuberculosis, suggesting its utility in biochemical and drug discovery screening assays. nih.gov

Future Directions and Emerging Research Avenues for 5 4 Ethylphenyl 2h Tetrazole

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The future synthesis of 5-(4-ethylphenyl)-2H-tetrazole and its analogs will increasingly prioritize green chemistry principles to enhance sustainability and efficiency. jchr.org Traditional methods for creating 5-substituted tetrazoles often involve the [3+2] cycloaddition of nitriles with azides, which can present safety hazards. jchr.org Future research will focus on developing safer and more environmentally friendly catalytic systems.

Key areas of development include:

Nanocatalysis: The use of various nanocatalysts, including those based on magnetic nanoparticles (e.g., Fe3O4), copper, and boehmite, is a promising direction. rsc.orgrsc.org These catalysts offer high surface-area-to-volume ratios, leading to enhanced reactivity, and can often be used in aqueous media under mild conditions. rsc.orgbohrium.com Their magnetic properties facilitate easy recovery and reusability, aligning with green chemistry goals. rsc.org

Metal-Free and Eco-Friendly Catalysts: Research is moving towards metal-free reactions and the use of catalysts like copper (II) complexes in green solvents such as DMSO or PEG. jchr.orgrsc.orgjchr.org These methods aim to improve yields, avoid toxic reagents, and streamline the production of active pharmaceutical ingredients (APIs). jchr.org

Microwave and Ultrasonic-Assisted Synthesis: Techniques like microwave irradiation and ultrasonication are being explored to accelerate reaction times and improve yields in the synthesis of tetrazole derivatives. pnrjournal.comrsc.org Microwave-assisted synthesis, in particular, can suppress side reactions and is well-suited for the rapid generation of compound libraries for high-throughput screening.

Multicomponent Reactions (MCRs): MCRs, such as the Ugi and Passerini reactions, offer a highly efficient pathway to generate complex and diverse tetrazole derivatives in a single step. beilstein-journals.orgnih.gov This "library-to-library" approach is invaluable for quickly building collections of novel compounds for drug discovery programs. acs.orgacs.org

Advanced Computational Modeling for Mechanism Elucidation and Rational Design of Derivatives

Computational chemistry is set to play a pivotal role in accelerating the discovery and optimization of 5-(4-ethylphenyl)-2H-tetrazole-based drug candidates. By providing deep insights into molecular interactions, these in silico methods enable the rational design of derivatives with improved potency and selectivity. upi.edu

Future computational efforts will likely focus on:

Molecular Docking and Dynamics Simulations: These techniques are crucial for predicting how tetrazole derivatives bind to their biological targets. nih.govdoi.org For instance, molecular docking has been used to identify a derivative, 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole, as a potential inhibitor of proteins from Mycobacterium tuberculosis. Molecular dynamics (MD) simulations can further assess the stability of these binding interactions in a physiological environment over time. mdpi.comrsc.orgnih.gov

DFT (Density Functional Theory) Calculations: DFT studies help in understanding the electronic properties of tetrazole analogs, which is crucial for predicting their reactivity and interaction with biological targets. nih.govtandfonline.com

Pharmacophore Modeling and ADMET Prediction: Computational tools are used to build pharmacophore models that define the essential structural features required for biological activity. nih.gov Furthermore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps in the early identification of candidates with favorable drug-like profiles, reducing late-stage failures in drug development. upi.edunih.gov These models guide the design of new derivatives of 5-(4-ethylphenyl)-2H-tetrazole with enhanced therapeutic potential.

Exploration of New Biological Targets and Polypharmacology for Multifaceted Activities

The structural versatility of the 5-(4-ethylphenyl)-2H-tetrazole scaffold makes it a prime candidate for exploration against a wide array of new biological targets. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, which allows its derivatives to interact with a multitude of biological receptors and enzymes. researchgate.netnih.govresearchgate.net

Emerging research will likely pursue:

New Therapeutic Areas: While tetrazoles are known for their role as anticancer, antimicrobial, and anti-inflammatory agents, future work will expand into other areas. vu.edu.auchalcogen.roresearchgate.net For example, derivatives are being investigated as inhibitors of tubulin polymerization for glioblastoma, as agents against Alzheimer's disease by inhibiting amyloid-beta peptide aggregation, and for activity against various viral and parasitic diseases. doi.orgnih.govresearchgate.netmdpi.com

Polypharmacology: The concept of designing single molecules that can modulate multiple targets simultaneously is a growing trend in drug discovery. This approach can lead to enhanced efficacy or the ability to combat complex diseases like cancer through various mechanisms. colab.ws The 5-(4-ethylphenyl)-2H-tetrazole framework is an ideal starting point for developing such polypharmacological agents due to the diverse interaction capabilities of the tetrazole ring. chalcogen.ro

Novel Target Identification: As our understanding of disease biology deepens, new molecular targets are continuously being identified. The 5-(4-ethylphenyl)-2H-tetrazole scaffold can be screened against these novel targets to uncover unprecedented therapeutic applications. Research into its effects on targets like Bcl-2 for apoptosis induction and various kinases involved in cell signaling pathways represents a significant future direction. nih.gov

Integration of High-Throughput Screening in the Discovery of New Derivatives

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast numbers of compounds to identify "hits" with desired biological activity. beilstein-journals.org The future of research on 5-(4-ethylphenyl)-2H-tetrazole will heavily rely on the integration of HTS with combinatorial chemistry.

Key strategies will include:

Library-to-Library Synthesis: The generation of large, diverse chemical libraries based on the 5-(4-ethylphenyl)-2H-tetrazole core is essential for successful HTS campaigns. acs.orgacs.org Multicomponent reactions are particularly suited for this purpose, allowing for the creation of scaffolds with multiple points of diversity. beilstein-journals.orgnih.gov

Advanced Screening Platforms: Coupling these libraries with advanced HTS platforms, including automated and miniaturized assays, will accelerate the pace of discovery. researchgate.net This allows for the screening of compounds against a wide range of targets, from enzymes and receptors to whole-cell models.

Structure-Based Drug Design: The hits identified from HTS can then be further optimized using structure-based design, where computational modeling and experimental data are used iteratively to improve potency and selectivity. nih.govacs.org This synergistic approach between HTS and rational design will be crucial for developing the next generation of drugs derived from 5-(4-ethylphenyl)-2H-tetrazole.

Role in Combination Therapies and Strategies for Mitigating Biological Resistance

A significant challenge in modern medicine is the emergence of drug resistance in both cancer and infectious diseases. hilarispublisher.comresearchgate.net Future research on 5-(4-ethylphenyl)-2H-tetrazole and its derivatives will focus on strategies to overcome this critical issue.

Promising avenues include:

Overcoming Multidrug Resistance (MDR): Certain tetrazole derivatives have shown the ability to inhibit efflux pumps like P-glycoprotein (P-gp), which are major contributors to MDR in cancer cells. acs.orgunifi.it For example, some 1,5-disubstituted tetrazoles have demonstrated potent activity against multidrug-resistant cells. acs.org Developing 5-(4-ethylphenyl)-2H-tetrazole analogs that can reverse or bypass these resistance mechanisms is a key future goal.

Combination Therapies: Combining tetrazole-based compounds with existing chemotherapeutic or antimicrobial agents is a promising strategy. chalcogen.ro This approach can lead to synergistic effects, where the combination is more effective than either drug alone, or it can help re-sensitize resistant cells to conventional treatments. hilarispublisher.comchalcogen.ro The development of hybrid molecules, where a tetrazole moiety is linked to another pharmacophore, is one way to achieve this. chalcogen.roresearchgate.net

Targeting Resistance Pathways: Research will also focus on designing tetrazole derivatives that target the specific biological pathways that lead to resistance. By understanding the molecular basis of resistance, it becomes possible to rationally design compounds that can either prevent its development or overcome it once it has emerged. nih.gov

Q & A

Q. What are the foundational synthetic routes for 5-(4-ethylphenyl)-2H-tetrazole, and what key reagents are involved?

The synthesis typically involves cyclization reactions using sodium azide for tetrazole ring formation, followed by coupling with substituted aryl groups. For example, analogous tetrazole derivatives are synthesized via nucleophilic substitution or copper-catalyzed cross-coupling under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst). Reaction optimization may require controlled temperature (70–80°C) and inert atmospheres to prevent side reactions. Purification often involves recrystallization or column chromatography .

Q. Which spectroscopic techniques are essential for characterizing 5-(4-ethylphenyl)-2H-tetrazole?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions and ring integrity via chemical shifts (e.g., tetrazole protons at δ 8.5–9.5 ppm).

- FT-IR : Identifies functional groups (e.g., C=N stretch ~1600 cm⁻¹, N-H stretch ~3400 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks).

- X-ray Crystallography : Resolves 3D structure and intermolecular interactions (e.g., π-π stacking in aromatic derivatives) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of 5-(4-ethylphenyl)-2H-tetrazole derivatives?

Factorial design systematically tests variables (e.g., temperature, solvent, catalyst ratio) to identify optimal conditions. For example, a 2³ factorial experiment might evaluate:

- Factors : Reaction time (4–8 hrs), temperature (60–80°C), and molar ratio (1:1–1:2).

- Responses : Yield (%) and purity (HPLC). Statistical tools like ANOVA determine significant factors, reducing trial runs by 50–70% while maximizing efficiency. This approach resolves interactions between variables, such as temperature-dependent catalyst efficacy .

Q. What computational strategies predict the bioactivity and stability of 5-(4-ethylphenyl)-2H-tetrazole analogs?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.

- Molecular Dynamics (MD) : Simulates ligand-receptor binding (e.g., enzyme inhibition studies).

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with biological activity (e.g., IC₅₀ values). Software like Gaussian or Schrödinger Suite enables virtual screening, prioritizing analogs for synthesis .

Q. How can contradictory biological activity data for 5-(4-ethylphenyl)-2H-tetrazole derivatives be resolved?

Discrepancies often arise from:

- Experimental Variability : Differences in assay conditions (e.g., cell lines, incubation times).

- Structural Ambiguity : Impurities or isomerism in synthesized compounds. Mitigation strategies include:

- Standardized Protocols : Replicate assays under controlled conditions (e.g., OECD guidelines).

- Structural Validation : Use X-ray crystallography to confirm regiochemistry.

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., Cohen’s d for effect size) .

Q. What are the challenges in scaling up 5-(4-ethylphenyl)-2H-tetrazole synthesis, and how are they addressed?

Scalability issues include:

- Exothermic Reactions : Tetrazole formation requires controlled heat dissipation.

- Purification Complexity : Chromatography becomes impractical; alternatives include solvent extraction or fractional crystallization.

- Yield Optimization : Continuous flow reactors improve mixing and heat transfer, enhancing reproducibility. Catalytic systems (e.g., PEG-400 with Bleaching Earth Clay) reduce waste and improve atom economy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.